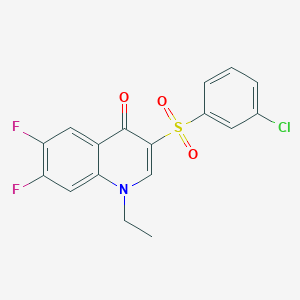

3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one

CAS No.: 1326863-28-8

Cat. No.: VC2838403

Molecular Formula: C17H12ClF2NO3S

Molecular Weight: 383.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1326863-28-8 |

|---|---|

| Molecular Formula | C17H12ClF2NO3S |

| Molecular Weight | 383.8 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)sulfonyl-1-ethyl-6,7-difluoroquinolin-4-one |

| Standard InChI | InChI=1S/C17H12ClF2NO3S/c1-2-21-9-16(25(23,24)11-5-3-4-10(18)6-11)17(22)12-7-13(19)14(20)8-15(12)21/h3-9H,2H2,1H3 |

| Standard InChI Key | WKIZGXNUVOJYNT-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC=C3)Cl |

| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC=C3)Cl |

Introduction

Chemical Structure and Properties

3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one belongs to the quinolone derivatives class, featuring a sulfonyl group attached to a chlorobenzene moiety that enhances its chemical reactivity and potential biological activity. The compound exhibits distinctive structural features that contribute to its unique chemical profile and potential therapeutic applications.

Basic Identification Data

The fundamental chemical identifiers and physical properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1326863-28-8 |

| Molecular Formula | C₁₇H₁₂ClF₂NO₃S |

| Molecular Weight | 383.8 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)sulfonyl-1-ethyl-6,7-difluoroquinolin-4-one |

| Standard InChI | InChI=1S/C17H12ClF2NO3S/c1-2-21-9-16(25(23,24)11-5-3-4-10(18)6-11)17(22)12-7-13(19)14(20)8-15(12)21/h3-9H,2H2,1H3 |

| Standard InChIKey | WKIZGXNUVOJYNT-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC=C3)Cl |

Structural Features

The compound contains several key structural elements:

-

A quinolone core structure with a 4-oxo group

-

Two fluorine atoms at positions 6 and 7 on the quinoline ring

-

A 3-chlorobenzenesulfonyl group at position 3

-

An ethyl group attached to the nitrogen at position 1

These structural features are likely to influence the compound's chemical reactivity, stability, and biological activity. The presence of the fluorine atoms enhances lipophilicity and metabolic stability, while the chlorobenzenesulfonyl group may contribute to binding interactions with biological targets.

Synthesis Methods

Analytical Monitoring

Throughout the synthesis process, analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor reaction progress and confirm product formation. These methods help ensure the purity and structural integrity of the final compound.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one have been reported in the literature. The following table presents a comparison of their key properties:

Structure-Activity Relationship Insights

The existence of these structural analogs suggests ongoing research interest in this class of compounds. The variations in substituents, particularly at the N-1 position of the quinolone core, indicate efforts to optimize biological activity and physicochemical properties. Such structural modifications commonly affect:

Research on related fluorinated quinolones suggests that the difluoro substitution pattern at positions 6 and 7 may contribute to enhanced activity against certain biological targets. The influence of these substituents on photophysical properties has also been noted in studies of fluorinated quinoline derivatives .

Future Research Directions

Research into 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one and related compounds could lead to significant advancements in therapeutic development. Several promising research directions include:

-

Detailed structure-activity relationship studies to identify optimal substituent patterns

-

Investigation of specific biological targets and mechanisms of action

-

Development of improved synthetic routes for scale-up and manufacturing

-

Exploration of potential therapeutic applications based on biological activity profiles

The presence of fluorine and chlorine substituents in this compound makes it particularly interesting for medicinal chemistry applications. These halogens are known to enhance drug-like properties and can significantly influence the compound's interaction with biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume